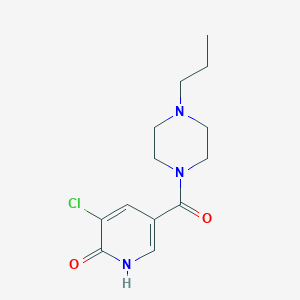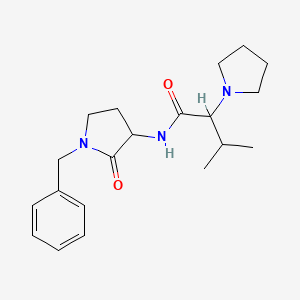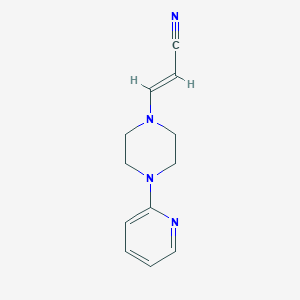![molecular formula C12H11BrN2O2 B7554181 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B7554181.png)
5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide, also known as BMF-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BMF-2 is a heterocyclic compound that belongs to the furan family and contains a bromine atom, a pyridine ring, and an amide group.
作用机制
The exact mechanism of action of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide is not fully understood. However, it is believed that 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide exerts its pharmacological effects by interacting with specific target proteins or enzymes. For example, 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has been shown to inhibit hMAO-B by binding to the active site of the enzyme, which leads to the suppression of dopamine oxidation. Similarly, 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has been reported to inhibit HDAC by binding to the zinc ion in the active site of the enzyme, which leads to the modulation of gene expression.
Biochemical and Physiological Effects:
5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has been shown to exhibit various biochemical and physiological effects. For example, 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. In addition, 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has been reported to inhibit the growth of fungi such as Candida albicans by disrupting the fungal cell membrane.
实验室实验的优点和局限性
5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent pharmacological effects at low concentrations. However, 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide also has some limitations. For example, it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide. One potential area of research is the development of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide derivatives with improved pharmacological properties. Another area of research is the investigation of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide as a potential therapeutic agent for various diseases, including cancer, inflammation, and fungal infections. Additionally, the elucidation of the exact mechanism of action of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide could lead to the development of more targeted and effective therapies for these diseases.
合成方法
The synthesis of 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide involves the reaction of 5-bromo-2-furoic acid with 3-methylpyridin-2-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide.
科学研究应用
5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has shown promising results in various scientific research applications, especially in medicinal chemistry. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antifungal agent. 5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide has also been investigated for its ability to inhibit specific enzymes such as human monoamine oxidase B (hMAO-B) and histone deacetylase (HDAC).
属性
IUPAC Name |
5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-3-2-6-14-9(8)7-15-12(16)10-4-5-11(13)17-10/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVBRWZUQHUQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(3-methylpyridin-2-yl)methyl]furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2-phenylmorpholin-4-yl)methanone](/img/structure/B7554124.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)

![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)

![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)